[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of pharmaceutical intermediates . For instance, the synthesis of 1-Isopropyl-4-piperidone involves adding potassium carbonate into a solution of isopropylamine in ethanol, and the resulting mixture is heated .Molecular Structure Analysis
The molecular structure of “[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine” is defined by its molecular formula, C14H23IN4. This compound contains iodine, carbon, hydrogen, and nitrogen atoms.Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Pyrano and Pyrimidin Derivatives : Compounds similar to "[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine" are used in the synthesis of various pyrano and pyrimidin derivatives. For instance, Paronikyan et al. (2016) describe the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, indicating the compound's role in creating complex heterocyclic structures (Paronikyan et al., 2016).
Formation of Piperidine-Containing Pyrimidine Derivatives : These compounds are integral in forming piperidine-containing pyrimidine derivatives, as demonstrated by Zhang et al. (2009) in the synthesis of deoxycytidine kinase (dCK) inhibitors, highlighting their potential in drug development (Zhang et al., 2009).
Biological and Pharmacological Applications
Antibacterial and Antimicrobial Potential : Research by Merugu, Ramesh, and Sreenivasulu (2010) shows that piperidine-containing pyrimidine derivatives exhibit antibacterial activity. This underscores the compound's significance in creating substances with potential antimicrobial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Structurally Diverse Heterocycles : The compound is used in synthesizing various heterocyclic compounds with potential biological activities, as shown in the work by Afrough et al. (2019), who synthesized novel pyrimido thiazino quinoxaline derivatives with antibacterial properties (Afrough et al., 2019).
properties
IUPAC Name |
5-iodo-N,N-dimethyl-4-(1-propan-2-ylpiperidin-4-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23IN4/c1-10(2)19-7-5-11(6-8-19)13-12(15)9-16-14(17-13)18(3)4/h9-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZIFDGZSPVQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=NC(=NC=C2I)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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